molecular formula C16H22N4O B2480122 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide CAS No. 2034535-52-7

3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide

Cat. No.: B2480122
CAS No.: 2034535-52-7
M. Wt: 286.379
InChI Key: JGLORHRPWHQQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization.

  • Preparation of Pyrazole Intermediate

      Starting Material: 1-methyl-1H-pyrazole-4-carboxylic acid.

      Reaction: Esterification to form methyl 1-methyl-1H-pyrazole-4-carboxylate.

      Conditions: Acidic catalyst, methanol, reflux.

  • Preparation of Pyridine Intermediate

      Starting Material: 3-bromopyridine.

      Reaction: Nucleophilic substitution with a suitable nucleophile to introduce the desired substituent.

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.

  • Coupling Reaction

      Reaction: Coupling of the pyrazole and pyridine intermediates via a palladium-catalyzed cross-coupling reaction.

      Conditions: Palladium catalyst, ligand (e.g., triphenylphosphine), base (e.g., sodium carbonate), solvent (e.g., toluene), elevated temperature.

  • Final Functionalization

      Reaction: Introduction of the butanamide group through amidation.

      Conditions: Amine (e.g., 3,3-dimethylbutanamide), coupling reagent (e.g., EDCI), solvent (e.g., dichloromethane), room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization or chromatography would be scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium, depending on the oxidizing agent.

      Products: Oxidized derivatives of the pyrazole or pyridine rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions, often in an inert atmosphere.

      Products: Reduced forms of the compound, potentially altering the functional groups attached to the rings.

  • Substitution

      Reagents: Nucleophiles or electrophiles, depending on the desired substitution.

      Conditions: Solvent (e.g., DMF or DMSO), base (e.g., sodium hydride), elevated temperature.

      Products: Substituted derivatives with new functional groups replacing existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF.

Scientific Research Applications

Chemistry

In chemistry, 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand for various receptors or enzymes, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide: Lacks the methyl group on the pyrazole ring.

    3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)butanamide: Substitution at a different position on the pyridine ring.

    3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethyl)butanamide: Different alkyl chain length.

Uniqueness

The unique combination of the pyrazole and pyridine rings in 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide, along with its specific substitution pattern, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,3-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2,3)7-15(21)18-9-12-5-6-14(17-8-12)13-10-19-20(4)11-13/h5-6,8,10-11H,7,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLORHRPWHQQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.